molecular formula C12H16ClNO4 B6663716 3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid

3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid

Cat. No.: B6663716
M. Wt: 273.71 g/mol
InChI Key: WAQMNJRORTVZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid is a synthetic organic compound characterized by the presence of a chlorinated furan ring and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid typically involves the following steps:

    Formation of the Chlorofuran Ring: The chlorofuran ring can be synthesized through the chlorination of furan derivatives under controlled conditions.

    Amidation Reaction: The chlorofuran derivative is then reacted with an appropriate amine to form the amide linkage.

    Introduction of the Pentanoic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Carprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar amide linkage.

    Ibuprofen: Another NSAID with a carboxylic acid group.

    Naproxen: An NSAID with a similar structural motif.

Uniqueness: 3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid is unique due to the presence of the chlorinated furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(5-chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-3-12(4-2,7-10(15)16)14-11(17)8-5-6-9(13)18-8/h5-6H,3-4,7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQMNJRORTVZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)NC(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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